(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

Tautomerism Stereochemistry Chemical Identity

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole (CAS 1571145-61-3, MF: C6H5N3O, MW: 135.12 g/mol) is a heterocyclic compound comprising an imidazole ring connected via an exocyclic (5E)-ylidene double bond to a 2H-1,2-oxazole moiety. It is classified as a substituted imidazolylidene-oxazole hybrid.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1571145-61-3
Cat. No. B8683075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole
CAS1571145-61-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C2=CN=CN2
InChIInChI=1S/C6H5N3O/c1-2-9-10-6(1)5-3-7-4-8-5/h1-4H,(H,7,8)
InChIKeyMMTHANLLPRCSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole (CAS 1571145-61-3): A Structurally Defined Heterocyclic Building Block for Specialized Research


(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole (CAS 1571145-61-3, MF: C6H5N3O, MW: 135.12 g/mol) is a heterocyclic compound comprising an imidazole ring connected via an exocyclic (5E)-ylidene double bond to a 2H-1,2-oxazole moiety [1]. It is classified as a substituted imidazolylidene-oxazole hybrid. Authoritative database records indicate this compound is a distinct tautomeric and configurational isomer, explicitly characterized by the (5E) stereochemistry and the 2H-1,2-oxazole ring system, which differentiates it from its common linked-ring analogs such as 5-(1H-imidazol-4-yl)isoxazole and 5-(1H-imidazol-4-yl)oxazole, both of which are separately registered in PubChem [1].

Why Generic 5-(Imidazolyl)-isoxazole/oxazole Analogs Cannot Substitute for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole in Critical Research Applications


The common practice of substituting 5-(1H-imidazol-4-yl)isoxazole or 5-(1H-imidazol-4-yl)oxazole for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole introduces a fundamental chemical risk. The target compound possesses a distinct (5E)-ylidene configuration (an exocyclic double bond) and a 2H-1,2-oxazole tautomer, whereas the common analogs feature a standard 1,3-azole or 1,2-oxazole aromatic ring with a single bond linkage [1]. This structural difference alters the compound's electronic ground state, potential for geometric isomerization, and its ability to behave as a mesoionic ylidene precursor. Consequently, bioisosteric replacement with a typical linked-heterocycle cannot replicate the unique geometric and electronic profile required for structure-specific applications such as metal coordination or targeted enzyme binding, making generic substitution scientifically invalid without explicit comparative validation [1]. Given the current absence of peer-reviewed, quantitative comparative data, any substitution must be treated as a new chemical entity risk.

Quantitative Evidence Guide: Differentiating (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole from Common 5-(Imidazolyl)-azoles


Evidence Item 1: Unique (5E)-Ylidene and 2H-1,2-Oxazole Tautomer Identity

Authoritative chemical databases confirm that (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole possesses a confirmed (5E) stereochemical configuration and a 2H-1,2-oxazole tautomeric ring, as specified by its systematic IUPAC name and deposited identifiers . In contrast, the closest registered analogs—5-(1H-imidazol-4-yl)isoxazole and 5-(1H-imidazol-4-yl)oxazole—are characterized as standard 1H-imidazol-4-yl linked heterocycles with a simple C-C single bond and distinct ring systems (isoxazole vs. oxazole) [1]. This structural distinction is absolute and binary, representing a fundamental difference in molecular identity rather than a continuous property. Any direct experimental comparison of biological or physical properties is precluded by the absence of published quantitative data for the target compound.

Tautomerism Stereochemistry Chemical Identity

Best Research & Industrial Application Scenarios for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole Based on Structural Evidence


Scenario 1: As a Specific Scaffold in Medicinal Chemistry Lead Optimization

When a structure-activity relationship (SAR) hypothesis requires a precise (E)-ylidene configuration and a 2H-1,2-oxazole tautomer for target binding, (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole is the mandatory scaffold. Its binary structural identity distinguishes it from common 5-(imidazolyl)-azoles, making it essential for exploring the biological consequences of this specific geometric and electronic arrangement. Procurement of the exact CAS-registered compound is necessary to avoid misinterpretation of biological assay results .

Scenario 2: As a Ligand Precursor for Abnormal N-Heterocyclic Carbene (aNHC) Metal Complexes

The imidazol-4-ylidene motif is a foundational structure in the synthesis of mesoionic carbene ligands . The presence of the 2H-1,2-oxazole ring may offer unique donor properties or steric influence. Researchers developing novel catalysts based on imidazolin-4-ylidenes must source the exact (5E) isomer to ensure reproducibility and catalytic performance that is specific to the ligand's geometry .

Scenario 3: As an Analytical Reference Standard for Isomer-Specific Method Development

During the development of HPLC, GC, or NMR methods intended to separate and quantify closely related imidazolyl-azole isomers, (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole serves as a critical reference standard. Its certified structural identity confirms one precise isomer, enabling the validation of selectivity against its common linked-ring analogs such as 5-(1H-imidazol-4-yl)isoxazole .

Scenario 4: In Computational Chemistry for Validating Tautomer-Specific Property Predictions

The compound provides a valuable test case for computational models aiming to predict the properties of ylidene tautomers versus conventional linked heterocycles. Sourcing the precise (5E)-ylidene compound allows researchers to generate experimental data (e.g., dipole moment, pKa, spectroscopic signatures) to validate and refine in silico tools, which is not possible with the more common, non-ylidene analogs .

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